molecular formula C6H3F4N B2919980 5-(Difluoromethyl)-2,3-difluoropyridine CAS No. 1804659-36-6

5-(Difluoromethyl)-2,3-difluoropyridine

Cat. No.: B2919980
CAS No.: 1804659-36-6
M. Wt: 165.091
InChI Key: VVHGLLLMVIWFJC-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2,3-difluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the field of organic chemistry. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications, particularly in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-2,3-difluoropyridine typically involves the introduction of difluoromethyl groups into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process often employs metal catalysts such as copper or nickel to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-2,3-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

5-(Difluoromethyl)-2,3-difluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: In the agrochemical industry, it is used to develop novel pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2,3-difluoropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, often leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-2,3-difluoropyridine
  • 5-(Difluoromethyl)-2,3,4-trifluoropyridine
  • 5-(Difluoromethyl)-2,3-difluoroaniline

Uniqueness: 5-(Difluoromethyl)-2,3-difluoropyridine is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

5-(difluoromethyl)-2,3-difluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHGLLLMVIWFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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